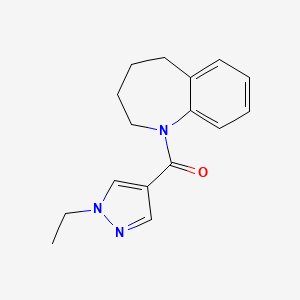
(1-Ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as ETPBM, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. ETPBM is a small molecule that has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for drug discovery and development.
作用机制
The mechanism of action of (1-Ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. This compound has been shown to interact with certain receptors and enzymes in cells, leading to changes in their activity and downstream effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit interesting biochemical and physiological effects, including the modulation of neurotransmitter receptors, inhibition of cancer cell growth, and regulation of certain signaling pathways in cells. These effects make this compound a promising candidate for drug discovery and development.
实验室实验的优点和局限性
One advantage of using (1-Ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound has been shown to exhibit good stability and solubility, making it easy to work with in lab experiments. One limitation of using this compound is its relatively low potency compared to other drug candidates, which may limit its efficacy in certain applications.
未来方向
There are several future directions for research on (1-Ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, including:
1. Elucidating the mechanism of action of this compound to better understand its effects on cells and identify potential therapeutic targets.
2. Developing new this compound derivatives with improved potency and specificity for certain targets.
3. Investigating the potential of this compound as a treatment for neurological disorders and cancer.
4. Exploring the use of this compound as a starting point for the development of new drug candidates with improved efficacy and safety profiles.
5. Investigating the potential of this compound as a tool for studying the function of certain signaling pathways in cells.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in a variety of scientific research areas. Its interesting biochemical and physiological effects make it a promising candidate for drug discovery and development. Further research is needed to fully elucidate the mechanism of action of this compound and identify its potential therapeutic applications.
合成方法
The synthesis of (1-Ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves several steps, including the reaction of 1-ethylpyrazole with 2,3,4,5-tetrahydro-1-benzazepin-1-one in the presence of a base and a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
(1-Ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In drug discovery, this compound has been used as a starting point for the development of new drug candidates with improved efficacy and safety profiles.
属性
IUPAC Name |
(1-ethylpyrazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-18-12-14(11-17-18)16(20)19-10-6-5-8-13-7-3-4-9-15(13)19/h3-4,7,9,11-12H,2,5-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQDXEWOTDNMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)
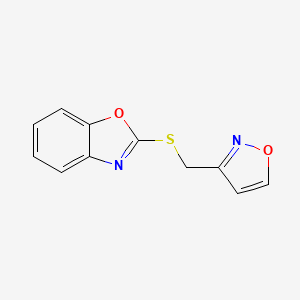

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
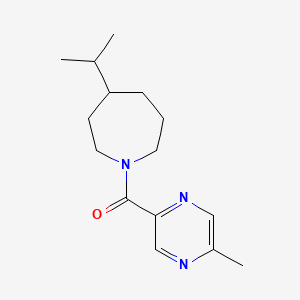
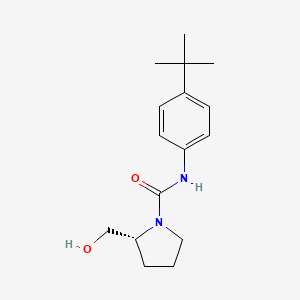
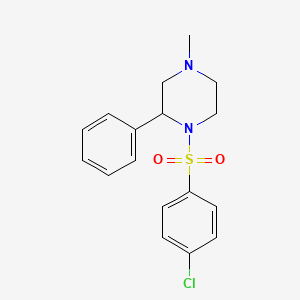

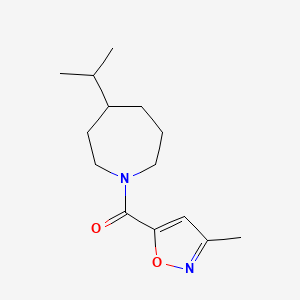
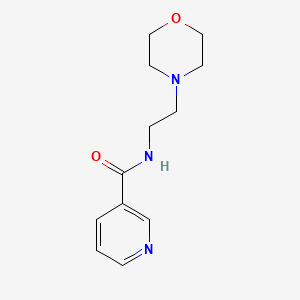
![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)

![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)